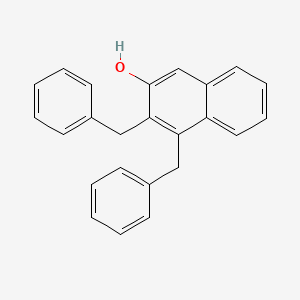![molecular formula C21H30O2 B14304709 4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 113480-03-8](/img/structure/B14304709.png)
4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core, a butoxy group, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a biphenyl derivative with a butoxy group, followed by the introduction of a pentyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactions can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
4’-Pentyl-4-biphenyl carbonitrile: A related compound with a similar biphenyl core but different functional groups.
4’-Propoxy-biphenyl-4-carbonitrile: Another similar compound with a propoxy group instead of a butoxy group.
4’-Pentyl-biphenyl-4-carboxylic acid: A compound with a carboxylic acid group, offering different chemical properties.
Uniqueness
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butoxy and pentyl groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial uses.
Properties
CAS No. |
113480-03-8 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30O2/c1-3-5-7-8-18-9-10-19(16-21(18)22)17-11-13-20(14-12-17)23-15-6-4-2/h11-14,16,18H,3-10,15H2,1-2H3 |
InChI Key |
LAYTWXKZWWRXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


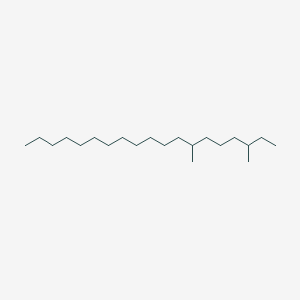

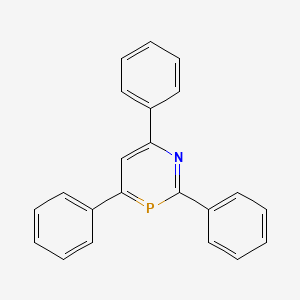
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
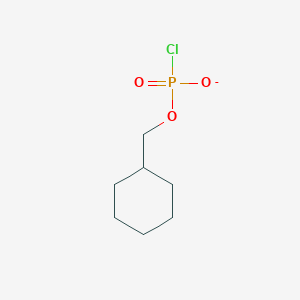
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

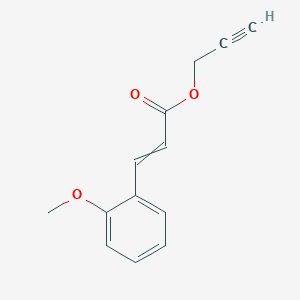
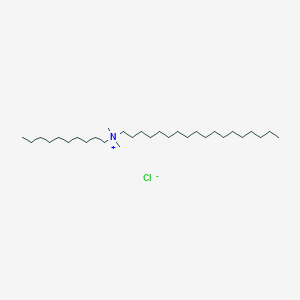
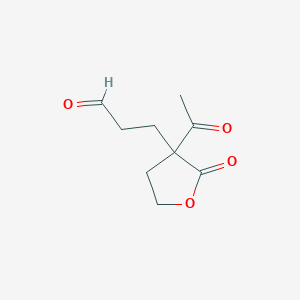
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
